3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride (CAS: 2260937-61-7) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀BrCl₂N₂ and an average molecular weight of 285.99 g/mol . The dihydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for laboratory applications . The bromine substituent at the 3-position and the amine group at the 6-position distinguish it structurally from related cyclopenta[b]pyridine derivatives.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-1-5-2-7(10)3-8(5)11-4-6;;/h1,4,7H,2-3,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNUUGLXCSSCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=C(C=N2)Br)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride typically involves multistep organic reactions. One common method includes the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine, followed by the formation of the dihydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit promising antimicrobial properties. For instance, compounds similar to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine have shown effectiveness against various bacterial strains and fungi. A notable study highlighted the synthesis of related compounds demonstrating potent antibacterial and antifungal activities, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
2. Drug Design and Development
The unique structural features of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine make it a valuable scaffold in drug design. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions enhances its potential as a drug candidate. Research has demonstrated that modifications to the cyclopenta[b]pyridine framework can lead to compounds with improved efficacy against specific diseases, including cancer and infectious diseases .
Material Science Applications
1. Organic Electronics
The compound's electronic properties suggest potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine can enhance charge transport properties, making it a candidate for materials used in electronic devices .
2. Polymer Chemistry
In polymer science, derivatives of cyclopenta[b]pyridine are being explored for their ability to act as monomers or additives in the synthesis of functional polymers. Their incorporation into polymer matrices can improve thermal stability and mechanical properties, which are crucial for various industrial applications .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of cyclopenta[b]pyridine reported that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics against resistant bacterial strains. This highlights the potential of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine as a basis for developing novel antimicrobial therapies.
Case Study 2: Electronic Device Fabrication
Research on the application of cyclopenta[b]pyridine derivatives in OLEDs showed that films made from these materials demonstrated enhanced luminescent properties compared to conventional materials, suggesting their viability in next-generation display technologies.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared below with structurally analogous cyclopenta[b]pyridine derivatives, particularly the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) series described in .
Adsorption and Electronic Properties
- CAPD Derivatives : Carbonitrile groups enhance electron-withdrawing effects, stabilizing adsorption on metal surfaces. Protonation in acidic media further improves surface binding .
- However, the amine group could form hydrogen bonds or coordinate with metal surfaces, though this remains untested in the provided data.
Biological Activity
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound with potential biological activities. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug discovery.
- IUPAC Name : this compound
- Molecular Formula : C8H11BrCl2N2
- Molecular Weight : 285.99 g/mol
- CAS Number : 2260937-61-7
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent and its effects on different biological targets.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit significant antiviral properties. For instance, N-Heterocycles have been reported to show promising activity against various viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). The specific mechanisms of action often involve inhibition of viral polymerases or proteases.
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCV NS5B | 32.2 | |
| Compound B | HIV RT | 2.95 | |
| 3-Bromo Derivative | TBD | TBD | Current Study |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to:
- Inhibit enzyme activity related to viral replication.
- Interact with cellular signaling pathways that modulate immune responses.
- Exhibit cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Antiviral Efficacy : A study investigating the antiviral properties of nitrogen-containing heterocycles found that certain derivatives displayed high efficacy against HCV by inhibiting the NS5B RNA polymerase with IC50 values below 50 µM .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of similar compounds on various cancer cell lines, revealing that some derivatives had low toxicity profiles while effectively inhibiting cell proliferation .
- Pharmacokinetics Investigation : Research into the pharmacokinetics of related compounds suggested favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride?
The compound is typically synthesized via bromination of the cyclopenta[b]pyridine core. A common approach involves reacting 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine with brominating agents like N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in anhydrous dichloromethane . Post-synthesis, the amine group is stabilized as a dihydrochloride salt using HCl gas in methanol. Key intermediates (e.g., 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine) are often verified via LC-MS and NMR before salt formation .
Q. Which spectroscopic methods are optimal for characterizing this compound?
- NMR : Use DMSO-d6 or CDCl3 to resolve aromatic protons (δ 7.2–8.5 ppm) and cyclopentane protons (δ 2.5–3.5 ppm). The bromine atom induces distinct splitting patterns .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 231.0 (base peak) and isotopic peaks confirming bromine presence .
- X-ray Crystallography : For absolute configuration, refine crystal structures using SHELXL with anisotropic displacement parameters .
Q. What safety precautions are critical during handling?
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential irritation (H315/H319) .
- Decontamination : Neutralize spills with 5% sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How to resolve contradictions in reported melting points across studies?
Discrepancies in melting points (e.g., 210–215°C vs. 225–230°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen to identify polymorph transitions. Cross-validate with powder XRD to confirm crystalline phase purity .
Q. What strategies optimize regioselectivity in bromination reactions for this scaffold?
Bromination at the 3-position competes with 4-/5-position substitution. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts electron density distribution, favoring electrophilic attack at C3. Experimentally, use directing groups (e.g., acetyl) or Lewis acids (FeCl3) to enhance regioselectivity (>90% yield) .
Q. How to analyze stability under varying pH conditions for biological assays?
- Kinetic Stability : Perform accelerated degradation studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor via HPLC-UV (λ = 254 nm) for degradation products (e.g., dehydrohalogenation byproducts).
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of hydrolysis using Gaussian09 .
Q. What computational tools predict interaction with biological targets (e.g., kinases)?
- Docking : Use AutoDock Vina with the compound’s 3D structure (optimized at HF/3-21G*) against kinase ATP-binding pockets (PDB: 1ATP).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Focus on hydrogen bonds with hinge regions (e.g., Met119 in CDK2) .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
Q. How to interpret conflicting bioactivity data in cell-based assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
